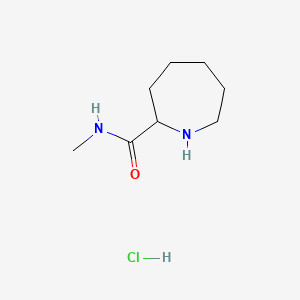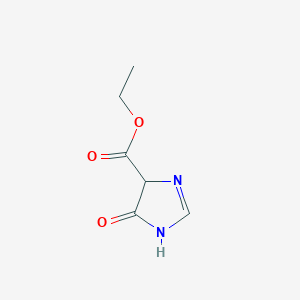amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
1-{[(tert-butoxy)carbonyl](methyl)amino}-2,3-dihydro-1H-indene-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is a complex organic compound that features a unique indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid typically involves multiple stepsThe reaction conditions often involve the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the indene core or the amino group.
Substitution: Substitution reactions can occur at the indene ring or the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, which can be removed under acidic conditions to reveal the active amino group. This amino group can then interact with enzymes or other proteins, potentially inhibiting their activity or modifying their function .
Comparison with Similar Compounds
- 1-{[(tert-butoxy)carbonyl]amino}-4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: 1-{(tert-butoxy)carbonylamino}-2,3-dihydro-1H-indene-1-carboxylicacid is unique due to its specific combination of functional groups and its indene core structure. This makes it particularly useful in applications where both steric protection and reactivity are required .
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17(4)16(13(18)19)10-9-11-7-5-6-8-12(11)16/h5-8H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
HWFMDCVNSVVHKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
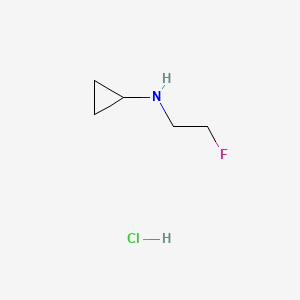
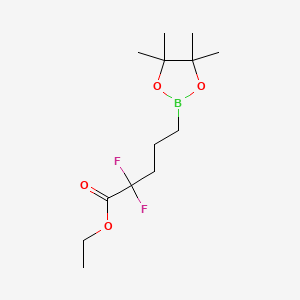
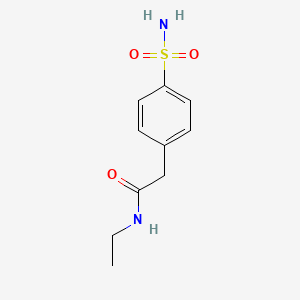
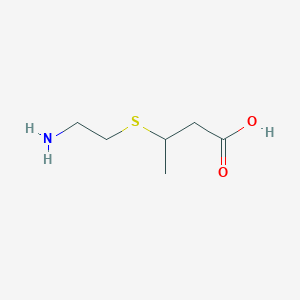
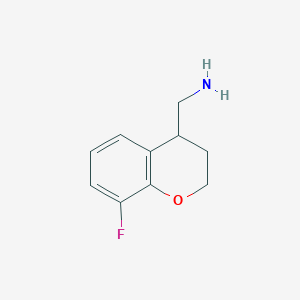

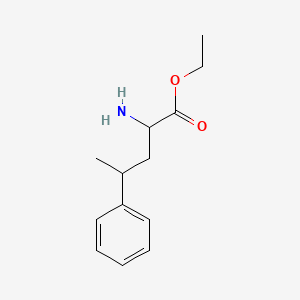
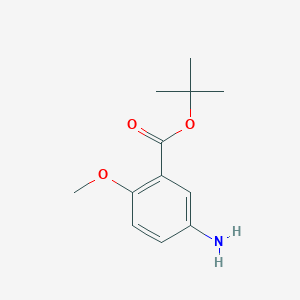
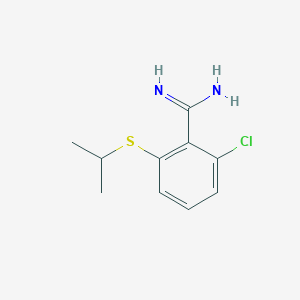
![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)
